Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
CAS No.: 942047-62-3
Cat. No.: VC0019441
Molecular Formula: C11H11NO5S
Molecular Weight: 272.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942047-62-3 |
|---|---|
| Molecular Formula | C11H11NO5S |
| Molecular Weight | 272.289 |
| IUPAC Name | methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 |
| Standard InChI Key | NGHIOTWSWSQQNT-FIBGUPNXSA-N |
| SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Methyl 4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide belongs to the benzothiazine family of compounds, specifically characterized by its deuterated methyl group at the 2-position. This compound is also known by several synonyms including 4-hydroxy-2-(methyl-d3)-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide and methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate . The presence of three deuterium atoms (denoted as d3) in place of hydrogen atoms in the methyl group at position 2 distinguishes this compound from its non-deuterated analog. These deuterium-labeled compounds are valuable in analytical chemistry and metabolic studies, allowing researchers to track specific molecules through biological systems using mass spectrometry techniques.
Registry and Identification
Physicochemical Properties
The physicochemical properties of Methyl 4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide are critical for understanding its behavior in various environments and applications. These properties influence its solubility, stability, and potential biological interactions.
Physical Parameters
The compound presents the following key physical parameters:
The molecular weight of 269.27400 g/mol reflects the addition of three deuterium atoms (each with an atomic mass approximately 1 unit higher than hydrogen) to the base structure, which would otherwise have a molecular weight around 255.25 g/mol as seen in the non-deuterated analog .
Structural Characteristics
Understanding the structural features of Methyl 4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide provides insight into its chemical behavior and functional properties.
Molecular Structure
The compound features a benzothiazine ring system with several key functional groups:
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A benzene ring fused to a thiazine heterocyclic structure
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Two sulfoxide oxygen atoms (1,1-dioxide) attached to the sulfur atom
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A hydroxyl group at the 4-position of the thiazine ring
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A methyl ester group at the 3-position
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A deuterated methyl group (CD₃ instead of CH₃) at the 2-position of the thiazine ring
Related Compounds
The compound belongs to a family of benzothiazine derivatives that includes several related structures. A notable relative is the non-deuterated analog methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, which shares the same core structure but contains a conventional methyl group instead of the deuterated variant . Another important related compound is 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, which contains a 2-pyridyl carboxamide group in place of the methyl carboxylate . This latter compound has documented analgesic and anti-inflammatory properties, suggesting potential pharmacological applications for this chemical class .
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